molecular formula C9H17NO2 B13570785 Ethyl 3-ethylpyrrolidine-3-carboxylate

Ethyl 3-ethylpyrrolidine-3-carboxylate

Cat. No.: B13570785
M. Wt: 171.24 g/mol
InChI Key: YNDCYVNDVUAHFT-UHFFFAOYSA-N
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Description

Ethyl 3-ethylpyrrolidine-3-carboxylate is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both ethyl and carboxylate groups attached to the pyrrolidine ring makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethylpyrrolidine-3-carboxylate typically involves the reaction of ethyl pyrrolidine-3-carboxylate with ethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-ethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    Ethyl pyrrolidine-3-carboxylate: Lacks the additional ethyl group, making it less versatile in certain reactions.

    Methyl 3-ethylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    3-Ethylpyrrolidine: Lacks the carboxylate group, limiting its use in certain synthetic applications.

Uniqueness: this compound is unique due to the presence of both ethyl and carboxylate groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds.

Properties

IUPAC Name

ethyl 3-ethylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-9(5-6-10-7-9)8(11)12-4-2/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCYVNDVUAHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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